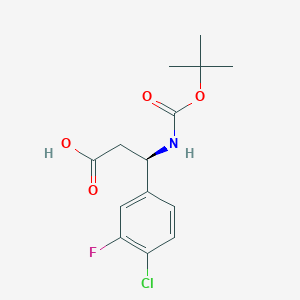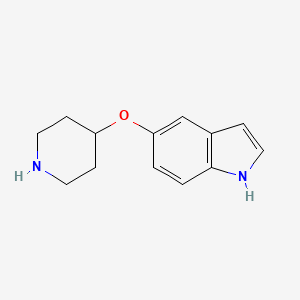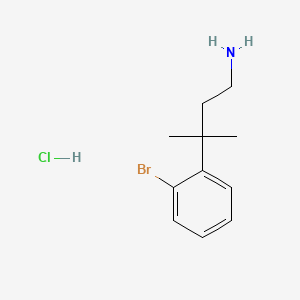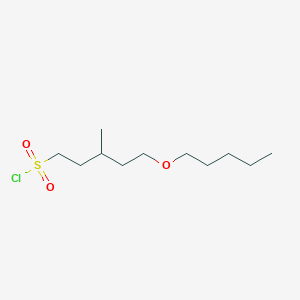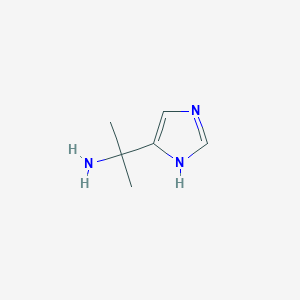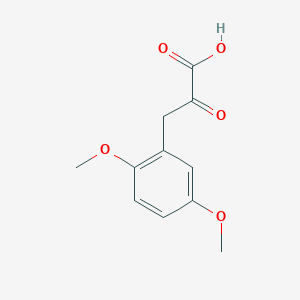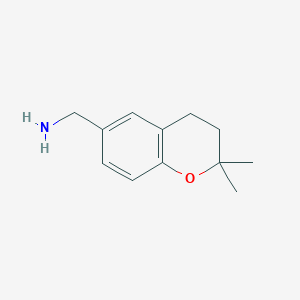
3-Hydroxy-3-(p-tolyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(p-tolyl)propanoic acid is an organic compound belonging to the class of phenylpropanoic acids. This compound features a benzene ring conjugated to a propanoic acid, with a hydroxyl group attached to the third carbon atom. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxy-3-(p-tolyl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of phenylphosphonous dichloride with acrylic acid, followed by hydrolysis of the condensate . Another approach includes the conversion of 1,3-propanediol to 3-hydroxypropionic acid, which can then be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often involves biotechnological processes due to their efficiency and sustainability. For instance, the bioproduction of 3-hydroxypropionic acid using bacterial strains like Escherichia coli and Klebsiella pneumoniae has been explored . These methods leverage metabolic engineering and synthetic biology to optimize yield and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-3-(p-tolyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Hydroxy-3-(p-tolyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-(p-tolyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, the compound can undergo decarboxylation through a mechanism involving 1,3-dipolar cyclo-addition chemistry facilitated by modified flavin . This reaction is catalyzed by UbiD-like enzymes, which have attracted interest for their biocatalytic applications.
Comparación Con Compuestos Similares
3-Phenylpropanoic acid: Similar in structure but lacks the hydroxyl group.
3-Hydroxypropionic acid: Similar but without the p-tolyl group.
4-Hydroxy-3-methoxyphenylpropionic acid: Contains additional methoxy and hydroxyl groups.
Uniqueness: 3-Hydroxy-3-(p-tolyl)propanoic acid is unique due to the presence of both a hydroxyl group and a p-tolyl group, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3-hydroxy-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) |
Clave InChI |
PIMKMKVAKLQBIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid](/img/structure/B13535993.png)
![Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride](/img/structure/B13535994.png)
